molecular formula C20H16N6O3 B053606 2-Acetamido-7H-purin-6-yl diphenylcarbamate CAS No. 112233-74-6

2-Acetamido-7H-purin-6-yl diphenylcarbamate

Cat. No. B053606
M. Wt: 388.4 g/mol
InChI Key: YWKXGPPEBHDNGM-UHFFFAOYSA-N
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Description

The study and characterization of purine derivatives, including those similar to "2-Acetamido-7H-purin-6-yl diphenylcarbamate," are crucial in understanding their chemical and physical properties. These compounds are of interest due to their potential biological activities and applications in various fields of chemistry and medicine.

Synthesis Analysis

Purine derivatives can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions and the use of Reformatsky reagents for introducing acetate groups to the purine nucleus (Hasník et al., 2009). Another approach involves the synthesis of N-(purin-6-yl) and N-(2-aminopurin-6-yl) conjugates with amino acids, showcasing the versatility in functionalizing the purine core (Krasnov et al., 2016).

Molecular Structure Analysis

The molecular structure of purine derivatives can be elucidated using single-crystal X-ray diffraction, revealing the spatial arrangement and bonding patterns within the molecule. For example, the crystal structure of similar compounds provides insight into the coordination environment and ligand geometry around metal centers in complexes (Mansuroğlu et al., 2008).

Chemical Reactions and Properties

Purine derivatives undergo various chemical reactions, including nucleophilic substitutions, to introduce different functional groups or change the purine core's substitution pattern. These reactions are essential for modifying the compound's chemical properties for specific applications (Qu et al., 2009).

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

The synthesis of compounds similar to 2-Acetamido-7H-purin-6-yl diphenylcarbamate has been explored for their potential in photovoltaic applications. Specifically, compounds like N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide have been studied for their light harvesting efficiency (LHE) and free energy of electron injection, making them viable for use in dye-sensitized solar cells (DSSCs) (Mary et al., 2020). Additionally, molecular docking studies have revealed the binding interactions of these compounds with Cyclooxygenase 1 (COX1), highlighting their potential in ligand-protein interactions.

Synthesis and Characterization in Chemistry

Several studies have focused on the synthesis and characterization of compounds related to 2-Acetamido-7H-purin-6-yl diphenylcarbamate. For instance, research on the synthesis of nickel and copper complexes with 2,2-diphenyl-N-(alkyl(aryl)carbamothioyl)acetamide has provided insights into their molecular structure and potential applications (Mansuroğlu et al., 2008).

Microwave-Assisted Synthesis

The use of microwave irradiation has been found beneficial in accelerating the synthesis of purin-9-yl-acetamides, a process relevant to the production of compounds like 2-Acetamido-7H-purin-6-yl diphenylcarbamate (Austin et al., 2005). This method demonstrates the evolving techniques in chemical synthesis, particularly in the field of medicinal chemistry.

In Vitro Neuroprotective and MAO-B Inhibitory Activities

The design and synthesis of semi- and thiosemicarbazides containing methylxanthine moieties have shown in vitro neuroprotective effects and MAO-B inhibitory activities. These findings are significant in the context of neurological research and drug development (Mitkov et al., 2022).

Antimicrobial Applications

Novel substituted purine derivatives, which share a structural similarity with 2-Acetamido-7H-purin-6-yl diphenylcarbamate, have been synthesized and evaluated for their antibacterial activities. These compounds have shown promising results against various bacterial strains, indicating their potential use in antimicrobial therapies (Wu et al., 2016).

Safety And Hazards

The safety and hazards of “2-Acetamido-7H-purin-6-yl diphenylcarbamate” are not specified in the search results .

properties

IUPAC Name

(2-acetamido-7H-purin-6-yl) N,N-diphenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O3/c1-13(27)23-19-24-17-16(21-12-22-17)18(25-19)29-20(28)26(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,1H3,(H2,21,22,23,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKXGPPEBHDNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-7H-purin-6-yl diphenylcarbamate

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